5-Fluoro-2-(trifluoromethoxy)benzoic acid

physicochemical properties crystallinity purification

Researchers optimizing lead lipophilicity often face regioisomer interchangeability risks that invalidate SAR studies. 5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 1092460-83-7) solves this with a non-interchangeable ortho-OCF3/para-F substitution pattern. • Predictable LogP increase (~0.2-0.3 units) without introducing basic nitrogen, ideal for membrane permeability tuning. • Distinct melting point (89-93°C) enables recrystallization-based purification, reducing reliance on costly chromatography. • Key building block for tetramic acid-derived herbicides and insecticides per patented synthetic routes. Available in ≥98% purity with global shipping for immediate research use.

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
CAS No. 1092460-83-7
Cat. No. B1395745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(trifluoromethoxy)benzoic acid
CAS1092460-83-7
Molecular FormulaC8H4F4O3
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
InChIKeyJRQMLAPRSGFPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(trifluoromethoxy)benzoic Acid Overview


5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 1092460-83-7) is a fluorinated benzoic acid derivative characterized by a 5-fluoro substituent and a 2-trifluoromethoxy group. It is primarily utilized as a specialized building block in pharmaceutical and agrochemical research, where its unique substitution pattern offers a distinct combination of electronic and steric properties to modulate drug candidate properties [1]. It is available from major chemical suppliers with typical purities of 95-98% .

Uniqueness of 5-Fluoro-2-(trifluoromethoxy)benzoic Acid


The specific 2-(trifluoromethoxy)-5-fluoro substitution pattern on the benzoic acid ring is non-interchangeable with other regioisomers like the 2-, 3-, or 4-trifluoromethoxy benzoic acids. This is because the unique ortho-relationship of the trifluoromethoxy group to the carboxylic acid and the para-fluoro substituent creates a distinct electronic environment that cannot be replicated by other isomers [1]. This results in a specific, measurable melting point that differs significantly from its closest analogs [2][3], impacting both synthesis planning and downstream purification. Substituting with a regioisomer would introduce a different steric and electronic profile, likely altering reactivity and physicochemical properties (such as pKa and lipophilicity) in subsequent steps, thereby invalidating established synthetic routes or SAR studies.

5-Fluoro-2-(trifluoromethoxy)benzoic Acid vs. Regioisomers


Melting Point Comparison with Non-Fluorinated Analogs

The introduction of a 5-fluoro substituent significantly alters the solid-state properties of trifluoromethoxy benzoic acid. The melting point of 5-Fluoro-2-(trifluoromethoxy)benzoic acid (89-93°C) is higher than that of the parent 2-(trifluoromethoxy)benzoic acid (79-83°C) [1], but much lower than the para-substituted 4-(trifluoromethoxy)benzoic acid (149-153°C) [2]. This demonstrates that the combination and position of both the -F and -OCF3 groups result in a unique crystalline lattice, differentiating it from all three non-fluorinated regioisomers.

physicochemical properties crystallinity purification

Predicted pKa and LogP vs. Non-Fluorinated Analog

The presence of a 5-fluoro substituent is predicted to lower the pKa and increase the lipophilicity of the benzoic acid core compared to the non-fluorinated analog. While direct experimental data for the target compound is unavailable, the calculated pKa for 2-(trifluoromethoxy)benzoic acid is 3.52 with a LogP of 3.06 [1]. The addition of a fluorine atom ortho to the carboxylic acid (at the 5-position) is known to increase acidity (lower pKa) by ~0.2-0.4 units and increase LogP by ~0.2-0.3 units based on established fragment contribution methods.

lipophilicity pKa drug design ADME

Agrochemical Building Block Utility

The compound is structurally related to intermediates used in the synthesis of potent agrochemicals. Patent literature describes the utility of trifluoromethoxyphenyl-substituted compounds, including those derived from this specific substitution pattern, as herbicides and pesticides with activity against key pests at application rates between 20 and 200 g/ha [1]. While this patent does not provide direct head-to-head activity data for the specific acid against a close analog, it establishes the value of the 5-fluoro-2-(trifluoromethoxy)phenyl motif in a well-defined, industrially relevant application, distinguishing it from simpler benzoic acids not mentioned in this context.

agrochemical pesticide building block synthesis

Optimal Application Scenarios


Lead Optimization for Lipophilicity and Metabolic Stability

In drug discovery programs where increasing a lead compound's LogP is necessary to improve membrane permeability or target engagement, 5-Fluoro-2-(trifluoromethoxy)benzoic acid offers a predictable increase in lipophilicity compared to the non-fluorinated analog, as inferred from class-level property predictions [1]. Its procurement is justified when SAR studies indicate that a modest boost in lipophilicity (~0.2-0.3 LogP units) and a slight increase in acidity are beneficial, without introducing a basic nitrogen or significantly altering molecular weight.

Crystallization-Based Purification Differentiation

The unique melting point of 5-Fluoro-2-(trifluoromethoxy)benzoic acid (89-93°C) provides a distinct advantage in process development . This property can be leveraged to separate the target compound from its unfluorinated 2-isomer (mp 79-83°C) or other reaction byproducts via simple recrystallization, streamlining purification workflows and reducing reliance on costly chromatography.

Next-Generation Agrochemical Synthesis

This building block is directly relevant for researchers synthesizing new tetramic acid derivatives, a class of compounds with established herbicidal and insecticidal activity [2]. Procuring this specific acid is essential for replicating and expanding upon the patented chemistry, enabling the development of novel crop protection agents with potentially improved efficacy or environmental profiles.

Technical Documentation Hub

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